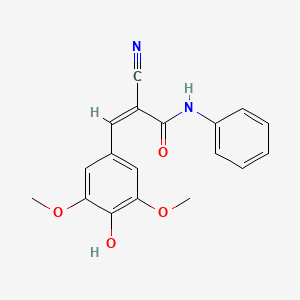![molecular formula C23H16N4O4 B5714763 4-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5714763.png)
4-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide, also known as QNZ, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. QNZ belongs to the class of quinoline-based compounds and has been shown to exhibit anti-inflammatory, anti-cancer, and immunomodulatory properties.
Wirkmechanismus
4-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide exerts its pharmacological effects by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. This compound binds to the active site of the IKKβ kinase, which is responsible for phosphorylating IκBα, a protein that inhibits the activity of NF-κB. By blocking the activity of IKKβ, this compound prevents the phosphorylation of IκBα, leading to the inhibition of NF-κB activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, anti-cancer, and immunomodulatory effects in various in vitro and in vivo studies. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and enhance the activity of regulatory T cells, leading to the suppression of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide has several advantages for laboratory experiments, including its high potency and selectivity for the inhibition of IKKβ kinase. This compound also exhibits good solubility in aqueous solutions, making it easy to prepare and use in experiments. However, this compound has some limitations, including its potential toxicity and off-target effects, which can affect the interpretation of experimental results. Therefore, careful dose-response studies and toxicity assays are necessary to ensure the safety and reliability of this compound in laboratory experiments.
Zukünftige Richtungen
4-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide has shown promising therapeutic potential in various diseases, and future research can explore its applications in other diseases, such as neurodegenerative disorders and infectious diseases. Further studies can also investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and human clinical trials to determine its safety and efficacy as a therapeutic agent. Additionally, the development of more potent and selective inhibitors of IKKβ kinase can provide new insights into the role of NF-κB in disease pathogenesis and potential therapeutic targets.
Synthesemethoden
The synthesis of 4-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide involves the reaction of 2-phenyl-4-quinolinecarboxaldehyde with 4-nitrobenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then treated with N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide to form the desired product, this compound. The synthesis of this compound has been reported in several research articles, and the purity and yield of the compound can be optimized through various modifications of the reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of NF-κB, a transcription factor that plays a critical role in cancer cell survival and proliferation. This compound has also been studied for its immunomodulatory properties, as it can suppress the production of pro-inflammatory cytokines and enhance the activity of regulatory T cells.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-phenylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O4/c24-22(16-10-12-17(13-11-16)27(29)30)26-31-23(28)19-14-21(15-6-2-1-3-7-15)25-20-9-5-4-8-18(19)20/h1-14H,(H2,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKJPXNAMOFFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)ON=C(C4=CC=C(C=C4)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O/N=C(/C4=CC=C(C=C4)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

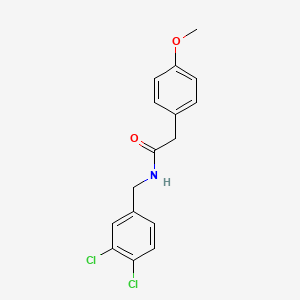

![N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5714696.png)
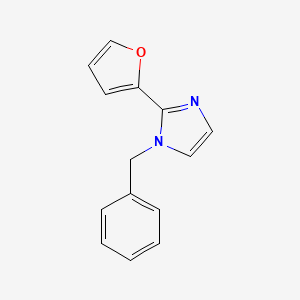
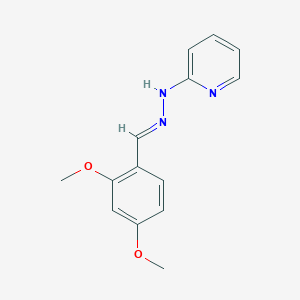
![N-[2-(3-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5714718.png)
![1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5714729.png)

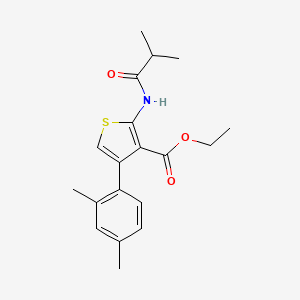
![methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate](/img/structure/B5714750.png)
![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5714759.png)
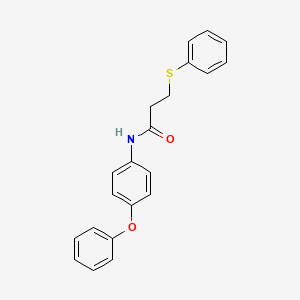
![3-(3,3-dimethyl-2-oxobutoxy)-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5714772.png)
